Anti-Platelet Aggregation Potency of Lignan J1 vs. Aspirin (Positive Control)
In a turbidimetric platelet aggregometry assay using human machine-collected platelets stimulated with ADP, Lignan J1 (Justicidin D) inhibited platelet aggregation with an IC₅₀ of 21.58 μM, as reported in Figure 10A of the primary study [1]. This quantitative potency was established alongside aspirin as a positive control; the study further demonstrated that Justicidin D reduced pulmonary embolism lethality in a BALB/c mouse model, achieving a protection rate higher than aspirin's 30% protection rate (Figure 10C) [1]. This provides a direct, quantitative benchmark for the anti-thrombotic efficacy of Lignan J1.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 21.58 μM (Justicidin D) |
| Comparator Or Baseline | Aspirin (positive control; platelet aggregation inhibition rate and in vivo protection rate reported in same figure panel) |
| Quantified Difference | Justicidin D protection rate against pulmonary embolism exceeded aspirin's 30% protection rate (exact percentage reported graphically in Figure 10C) |
| Conditions | Human machine-collected platelets; ADP-induced aggregation; turbidimetric platelet aggregometry; in vivo BALB/c mouse pulmonary embolism model (collagen type I + adrenalin hydrochloride tail vein injection) |
Why This Matters
This is the only study providing a direct head-to-head comparison of Justicidin D with a clinically established antiplatelet agent, enabling procurement decisions for anti-thrombotic drug discovery programs that require quantified potency benchmarks.
- [1] Liu Y, et al. Reveals of candidate active ingredients in Justicia and its anti-thrombotic action of mechanism based on network pharmacology approach and experimental validation. Sci Rep. 2021;11:17187. doi:10.1038/s41598-021-96683-z (Figure 10A–C). View Source
